

# (1-Methyl-1H-imidazol-2-yl)methanamine solubility data

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## Compound of Interest

**Compound Name:** (1-Methyl-1H-imidazol-2-yl)methanamine

**Cat. No.:** B047275

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of **(1-Methyl-1H-imidazol-2-yl)methanamine**

## Abstract

**(1-Methyl-1H-imidazol-2-yl)methanamine** is a heterocyclic amine that represents a valuable building block in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective application in synthesis, formulation, and biological screening. This technical guide addresses the current scarcity of publicly available experimental solubility data for this specific compound. By integrating computationally derived data, insights from structurally analogous compounds, and authoritative, step-by-step experimental protocols, this document serves as a comprehensive resource for researchers. It provides a robust framework for predicting, measuring, and understanding the solubility profile of **(1-Methyl-1H-imidazol-2-yl)methanamine**, empowering scientists to accelerate their research and development efforts.

## Introduction to (1-Methyl-1H-imidazol-2-yl)methanamine

**(1-Methyl-1H-imidazol-2-yl)methanamine**, also known as 2-aminomethyl-1-methylimidazole, is an organic compound featuring a methylated imidazole ring substituted with a methanamine

group. Its structure combines key pharmacophoric elements: a heterocyclic aromatic ring and a primary amine, which are prevalent in many biologically active molecules.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle. It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of purification processes. For a molecule like **(1-Methyl-1H-imidazol-2-yl)methanamine**, which contains basic nitrogen atoms, solubility is expected to be highly dependent on pH, a factor of immense importance for its behavior in physiological environments.

## Physicochemical Profile

While extensive experimental data is limited, a robust physicochemical profile can be established using high-quality computational models. These predicted properties offer valuable insights into the compound's expected behavior in various solvent systems.

Table 1: Computed Physicochemical Properties of **(1-Methyl-1H-imidazol-2-yl)methanamine**

| Property                       | Value  | Source     |
|--------------------------------|--|------------|
| Molecular Formula              | C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> | PubChem[1] |
| Molecular Weight               | 111.15 g/mol                                 | PubChem[1] |
| IUPAC Name                     | (1-methylimidazol-2-yl)methanamine           | PubChem[1] |
| XLogP3                         | -1.1   | PubChem[1] |
| Hydrogen Bond Donor Count      | 2  | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 2  | PubChem[1] |
| Topological Polar Surface Area | 43.8 Å <sup>2</sup>                          | PubChem[1] |
| CAS Number                     | 124312-73-8                                  | PubChem[1] |

## Expert Insights into Physicochemical Properties:

- XLogP3 (-1.1): The negative logarithm of the octanol/water partition coefficient indicates a strong preference for the aqueous phase over the lipid phase. This value strongly suggests that the compound is hydrophilic and likely possesses high aqueous solubility.[1]
- Hydrogen Bond Donors/Acceptors (2/2): The presence of both hydrogen bond donors (the -NH<sub>2</sub> group) and acceptors (the imidazole nitrogens) facilitates strong interactions with polar protic solvents like water, further supporting the prediction of good aqueous solubility.[1]
- Topological Polar Surface Area (TPSA): A TPSA of 43.8 Å<sup>2</sup> is relatively low, which is often correlated with good cell membrane permeability. The combination of high hydrophilicity (from XLogP) and a moderate TPSA presents an interesting profile for drug development.

## Solubility Profile: An Evidence-Based Estimation

Direct quantitative solubility data for **(1-Methyl-1H-imidazol-2-yl)methanamine** is not readily available in the literature. However, by examining structurally related compounds, a reliable qualitative and semi-quantitative estimation can be made.

- Parent Imidazole Ring: Imidazole itself is highly polar and completely soluble in water.[2]
- 1-Methylimidazole: This derivative is also very soluble, and often described as miscible, in water and other polar solvents like ethanol.[3][4][5]
- 2-Methylimidazole: This isomer is also highly soluble in water and polar organic solvents.[6]

**Causality Behind Expected Solubility:** The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) and the N-methylated imidazole ring are both polar functional groups capable of forming strong hydrogen bonds with water. The molecule's small size and low lipophilicity (as indicated by the negative XLogP) further contribute to its predicted high solubility in polar solvents. Crucially, the presence of two basic centers—the primary amine and the sp<sup>2</sup> nitrogen of the imidazole ring—implies that the compound's aqueous solubility will be significantly enhanced at acidic pH due to the formation of highly soluble cationic salts.

Table 2: Predicted Solubility of **(1-Methyl-1H-imidazol-2-yl)methanamine**

| Solvent                   | Solvent Type        | Predicted Solubility       | Rationale   |
|---------------------------|---------------------|----------------------------|---|
| Water (pH 7)              | Polar Protic        | High                       | Hydrophilic nature (negative XLogP), H-bonding capability.                    |
| Aqueous HCl (pH < 5)      | Acidic Polar Protic | Very High / Freely Soluble | Protonation of basic nitrogens leads to highly soluble salt formation.        |
| Ethanol / Methanol        | Polar Protic        | High                       | Polarity and H-bonding capacity are similar to the solute.                    |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic       | High                       | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM)     | Nonpolar Aprotic    | Low to Moderate            | Mismatch in polarity suggests limited solubility.                             |
| Toluene / Hexanes         | Nonpolar            | Very Low / Insoluble       | Significant polarity mismatch between solute and solvent.                     |

## Authoritative Experimental Protocols for Solubility Determination

To move from prediction to definitive data, rigorous experimental validation is essential. The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.

### Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic equilibrium solubility, which is a critical parameter for drug development.

#### Protocol Steps:

- Preparation: Add an excess amount of **(1-Methyl-1H-imidazol-2-yl)methanamine** (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality: This extended agitation ensures that the dissolution and precipitation rates have equalized, reflecting the true thermodynamic solubility, rather than a transient kinetic value.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of solid matter, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes). Trustworthiness: This step is critical to prevent inflated solubility readings from suspended microparticles.
- Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: Determine the solubility in mg/mL or µg/mL by comparing the analytical response of the sample against a standard curve prepared with known concentrations of the compound.

## pH-Dependent Solubility Profiling

For an ionizable compound, understanding its solubility across a range of pH values is crucial.

#### Protocol:

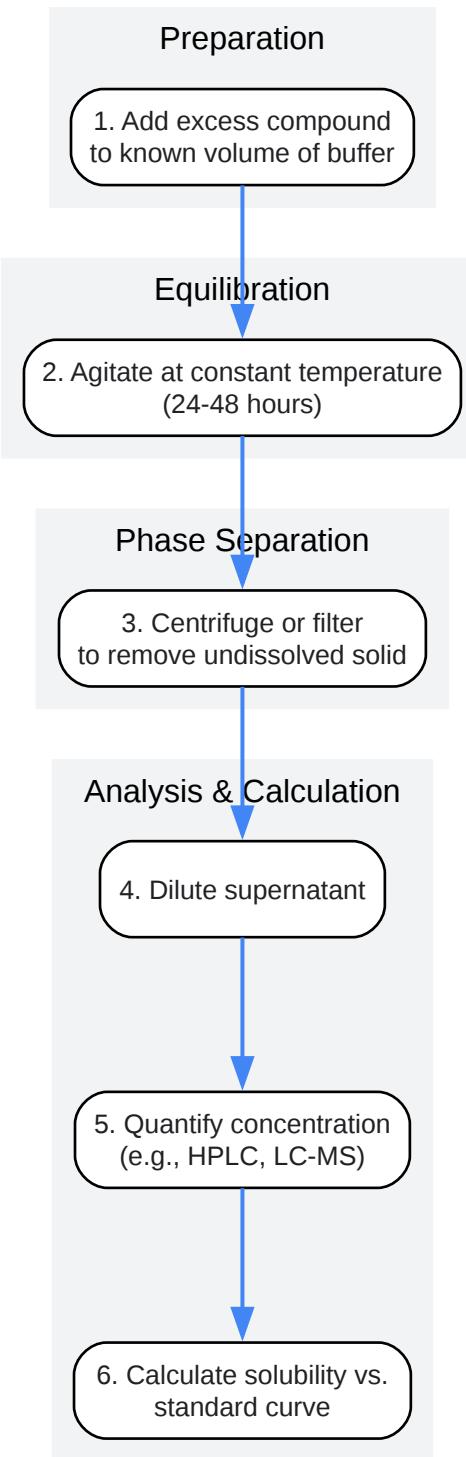
- Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

- Execute the Shake-Flask Method (Section 4.1) in parallel for each buffer.
- Plot the resulting solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile that is invaluable for predicting absorption in the gastrointestinal tract.

## Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

## Workflow for Shake-Flask Solubility Determination

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Caption: Standard workflow for the Shake-Flask thermodynamic solubility assay.

## Conclusion and Future Recommendations

While direct experimental data for **(1-Methyl-1H-imidazol-2-yl)methanamine** remains to be published, a strong, evidence-based case can be made for its high solubility in aqueous and polar organic solvents. This prediction is grounded in the compound's computed physicochemical properties and the known behavior of its structural analogs. The basic nature of the molecule strongly suggests that its aqueous solubility will be pH-dependent, increasing significantly in acidic conditions.

For any research or development program utilizing this compound, it is imperative to experimentally verify these predictions. The authoritative protocols detailed in this guide for thermodynamic and pH-dependent solubility provide a clear and reliable path to generating the robust data required for informed decision-making in formulation, screening, and further development.

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